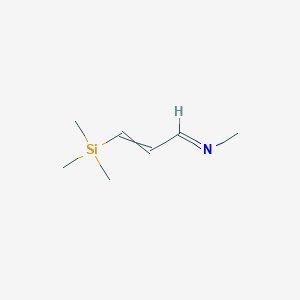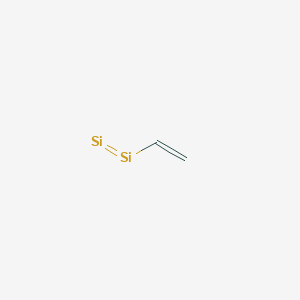
Vinyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinyldisilane is an organosilicon compound characterized by the presence of a vinyl group attached to a silicon atom. The chemical formula for this compound is CH₂=CHSiH₃. This compound is a derivative of silane (SiH₄) and is primarily of theoretical interest. This compound is a colorless gas and is known for its versatility in various organic transformations, making it a valuable building block in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vinyldisilane can be synthesized through several methods, with hydrosilylation of alkynes being one of the most straightforward and atom-economical approaches. This method involves the addition of a silicon-hydrogen bond across a carbon-carbon triple bond. The reaction is typically catalyzed by transition metals such as platinum, rhodium, or nickel .
Another method involves the reaction of alkenyl lithium and Grignard reagents with chlorosilanes. Dehydrogenative silylation is also a viable method for preparing this compound .
Industrial Production Methods: Industrial production of this compound often employs the hydrosilylation method due to its efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the desired product, with careful control over temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions: Vinyldisilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to simpler silanes.
Substitution: Electrophilic substitution reactions involve the replacement of the vinyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like halogens or acids are employed in substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the electrophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of vinyldisilane involves the electron-releasing strength of the carbon-silicon bond, which stabilizes a positive charge in the β position through hyperconjugation. This property makes this compound highly reactive in electrophilic addition reactions. The site selectivity of these reactions is influenced by the position of the silicon atom in the molecule, leading to the formation of new carbon-carbon bonds at specific positions .
Comparaison Avec Des Composés Similaires
Vinylsilane: Similar to vinyldisilane but with a single silicon atom.
Allylsilane: Contains an allyl group attached to a silicon atom.
Trimethylsilylacetylene: Features a trimethylsilyl group attached to an acetylene moiety.
Uniqueness of this compound: this compound is unique due to its dual silicon atoms, which provide additional reactivity and versatility in organic synthesis. This compound’s ability to undergo regio- and stereoselective reactions makes it a valuable tool in the development of complex molecular structures .
Propriétés
Formule moléculaire |
C2H3Si2 |
|---|---|
Poids moléculaire |
83.22 g/mol |
InChI |
InChI=1S/C2H3Si2/c1-2-4-3/h2H,1H2 |
Clé InChI |
WKSSNTXPXSZWNP-UHFFFAOYSA-N |
SMILES canonique |
C=C[Si]=[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14291983.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)
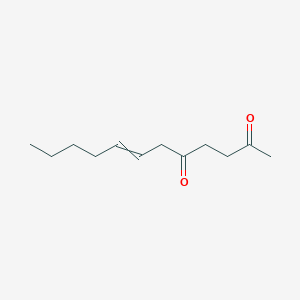
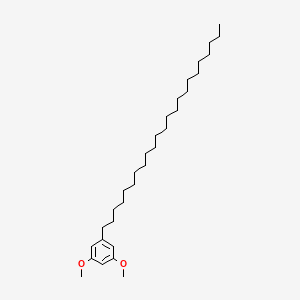

![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)

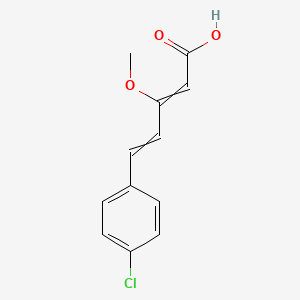
![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
![N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B14292046.png)
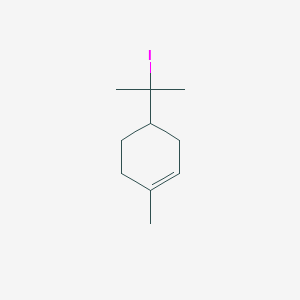

![N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14292059.png)
